molecular formula C18H18N4O6S B12395096 sRANKL-IN-1

sRANKL-IN-1

Cat. No.: B12395096
M. Wt: 418.4 g/mol
InChI Key: UBOUAGIRCXVUFL-DKYFMLMQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sRANKL-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve multi-step organic synthesis, including condensation, cyclization, and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, adhering to Good Manufacturing Practices (GMP) to ensure the compound’s quality and safety .

Chemical Reactions Analysis

Types of Reactions

sRANKL-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

sRANKL-IN-1 exerts its effects by inhibiting the interaction between sRANKL and its receptor, receptor activator of nuclear factor kappa-B (RANK). This inhibition prevents the differentiation and activation of osteoclasts, thereby reducing bone resorption. The molecular targets involved include sRANKL and RANK, and the pathway affected is the RANKL/RANK signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sRANKL-IN-1 is unique in its ability to selectively inhibit soluble RANKL without affecting membrane-bound RANKL, thereby reducing the risk of immunosuppressive side effects. This selectivity makes it a promising candidate for the development of new osteoporosis treatments .

Properties

Molecular Formula

C18H18N4O6S

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid

InChI

InChI=1S/C18H18N4O6S/c1-4-28-17(27)14-9(2)19-18(29-14)20-15(24)13(10(3)23)22-21-12-8-6-5-7-11(12)16(25)26/h5-8,23H,4H2,1-3H3,(H,25,26)(H,19,20,24)/b13-10-,22-21?

InChI Key

UBOUAGIRCXVUFL-DKYFMLMQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=CC=CC=C2C(=O)O)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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